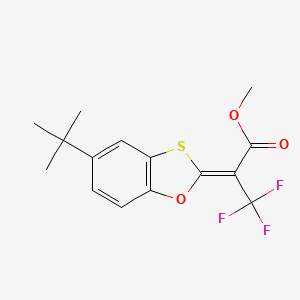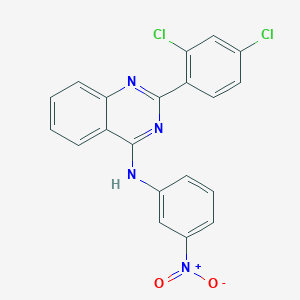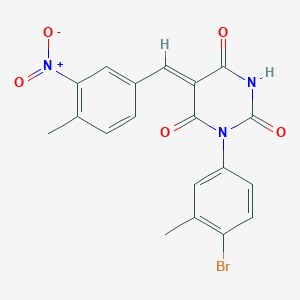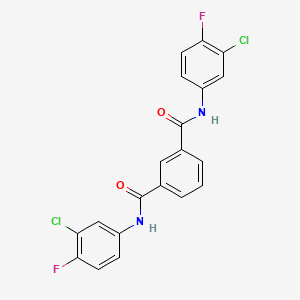
Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate is a synthetic organic compound that belongs to the class of benzoxathioles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate typically involves the reaction of a benzoxathiole derivative with a trifluoropropanoate ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate these targets, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxathioles: Compounds with similar benzoxathiole structures but different substituents.
Trifluoromethyl Esters: Compounds with similar trifluoromethyl ester groups but different aromatic or heterocyclic cores.
Uniqueness
Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate is unique due to the combination of its benzoxathiole core and trifluoromethyl ester group. This combination imparts specific chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15F3O3S |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H15F3O3S/c1-14(2,3)8-5-6-9-10(7-8)22-13(21-9)11(12(19)20-4)15(16,17)18/h5-7H,1-4H3/b13-11+ |
Clé InChI |
LZCMVWMVDAPPAT-ACCUITESSA-N |
SMILES isomérique |
CC(C)(C)C1=CC2=C(C=C1)O/C(=C(/C(=O)OC)\C(F)(F)F)/S2 |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OC(=C(C(=O)OC)C(F)(F)F)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![3-[(2E)-1-methyl-2-(2-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11639299.png)


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

![ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)

